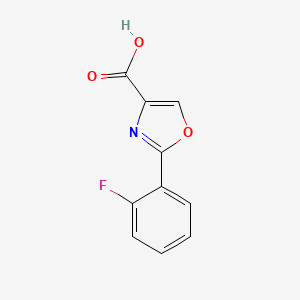
1-(3-bromophenyl)ethane-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Bromophenyl)ethane-1-sulfonamide, also known as BES, is an aromatic sulfonamide compound with a wide variety of applications in the chemical and pharmaceutical industries. BES is a white solid that is insoluble in water and has a melting point of 217-219 °C. It is an important intermediate in the synthesis of various drugs, such as anti-inflammatory agents, antibiotics, and anti-cancer drugs. BES has also been used in the synthesis of other aromatic sulfonamides, such as 4-bromo-2-chloro-6-methylphenylsulfonamide and 4-bromo-2-chloro-5-methylphenylsulfonamide.
Applications De Recherche Scientifique
1-(3-bromophenyl)ethane-1-sulfonamide has been used in a variety of scientific research applications, including the synthesis of drugs, the synthesis of other aromatic sulfonamides, and the study of drug-receptor interactions. 1-(3-bromophenyl)ethane-1-sulfonamide has also been used in the synthesis of organic compounds, such as aryl sulfonamides and sulfonamide-containing drugs. In addition, 1-(3-bromophenyl)ethane-1-sulfonamide has been used in the synthesis of polymers, such as polystyrene-sulfonamide and polyacrylamide-sulfonamide.
Mécanisme D'action
1-(3-bromophenyl)ethane-1-sulfonamide acts as an inhibitor of the enzyme cyclooxygenase (COX), which is responsible for the synthesis of prostaglandins. Prostaglandins are molecules that play a role in inflammation, pain, and fever. By inhibiting the activity of COX, 1-(3-bromophenyl)ethane-1-sulfonamide reduces the production of prostaglandins, leading to a decrease in inflammation, pain, and fever.
Biochemical and Physiological Effects
1-(3-bromophenyl)ethane-1-sulfonamide has been shown to have anti-inflammatory, analgesic, and antipyretic effects. It has also been found to have anti-cancer effects, as it can inhibit the growth of certain types of cancer cells. In addition, 1-(3-bromophenyl)ethane-1-sulfonamide has been found to have antioxidant and neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
1-(3-bromophenyl)ethane-1-sulfonamide has several advantages for laboratory experiments. It is a relatively inexpensive compound, and it is easy to synthesize. In addition, 1-(3-bromophenyl)ethane-1-sulfonamide is a highly soluble compound, which makes it easy to use in a variety of laboratory experiments. The main limitation of 1-(3-bromophenyl)ethane-1-sulfonamide is that it is an aromatic compound, which means it can be toxic if inhaled or ingested.
Orientations Futures
In the future, 1-(3-bromophenyl)ethane-1-sulfonamide may be used in the development of new drugs for the treatment of inflammatory, pain, and fever-related conditions. It may also be used in the synthesis of other aromatic sulfonamides, as well as in the synthesis of polymers. Additionally, 1-(3-bromophenyl)ethane-1-sulfonamide may be used in the study of drug-receptor interactions, as well as in the development of new drugs for the treatment of cancer. Finally, 1-(3-bromophenyl)ethane-1-sulfonamide may be used in the development of new antioxidants and neuroprotectants.
Méthodes De Synthèse
1-(3-bromophenyl)ethane-1-sulfonamide can be synthesized through a two-step process. The first step involves the reaction of 3-bromophenol with ethanesulfonyl chloride in the presence of triethylamine to form the ethanesulfonamide. The second step involves the reaction of the ethanesulfonamide with bromine to form 1-(3-bromophenyl)ethane-1-sulfonamide. This two-step process is simple and efficient, and can be performed in one pot.
Propriétés
IUPAC Name |
1-(3-bromophenyl)ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO2S/c1-6(13(10,11)12)7-3-2-4-8(9)5-7/h2-6H,1H3,(H2,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCKATSMTLKLRCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)Br)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromophenyl)ethane-1-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

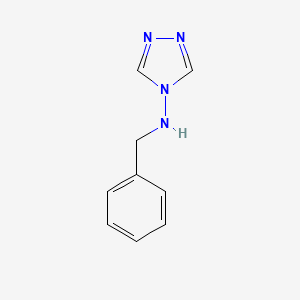

![N-{1-azabicyclo[2.2.2]octan-3-yl}-2H-indazole-3-carboxamide](/img/structure/B6615111.png)
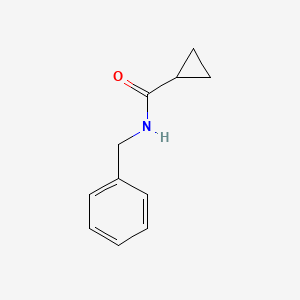
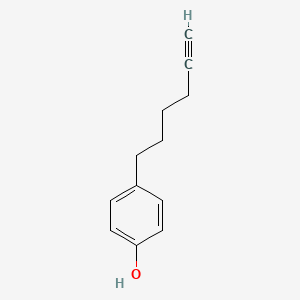
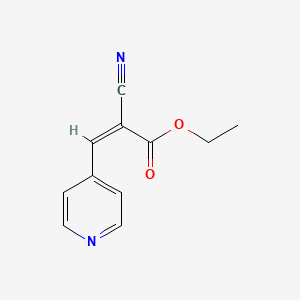
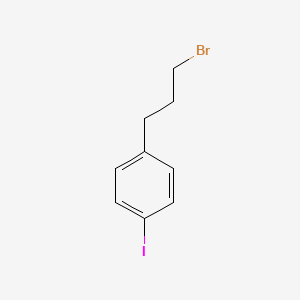


![1-[(piperidin-3-yl)methyl]-1H-indazole](/img/structure/B6615164.png)
![4-[(6-aminopyridin-3-yl)methyl]piperazin-2-one](/img/structure/B6615170.png)


